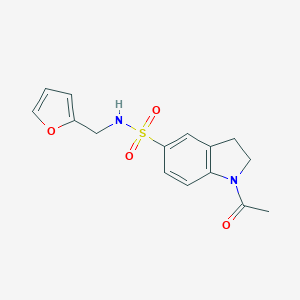![molecular formula C22H21ClN2O6 B271108 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271108.png)
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
作用機序
The mechanism of action of 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate can have various biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which can prevent their proliferation. It may also inhibit the migration and invasion of cancer cells, which can prevent their spread to other parts of the body. Additionally, it has been shown to reduce inflammation in animal models, which can alleviate symptoms such as pain and swelling.
実験室実験の利点と制限
One advantage of using 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potential anticancer and anti-inflammatory properties. It may be useful for studying the mechanisms of cancer growth and inflammation, as well as for developing potential treatments for these conditions. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate. One direction is to further investigate its mechanism of action, which may provide insight into its potential therapeutic applications. Another direction is to study its effects on other diseases or conditions, such as autoimmune disorders. Additionally, it may be useful to develop derivatives of this compound with improved efficacy or specificity.
合成法
The synthesis of 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate involves the reaction between 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1,3-dioxo-2-isoindolinecarboxylate and 4-(Methoxycarbonyl)benzaldehyde in the presence of a catalyst such as triethylamine. This reaction yields the desired product, which can be purified through column chromatography.
科学的研究の応用
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate has been used in various scientific research applications. It has been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
特性
製品名 |
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
分子式 |
C22H21ClN2O6 |
分子量 |
444.9 g/mol |
IUPAC名 |
[2-(3-chloro-4-methylanilino)-2-oxoethyl] 1-(4-methoxycarbonylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H21ClN2O6/c1-13-3-6-16(10-18(13)23)24-19(26)12-31-22(29)15-9-20(27)25(11-15)17-7-4-14(5-8-17)21(28)30-2/h3-8,10,15H,9,11-12H2,1-2H3,(H,24,26) |
InChIキー |
RKDKJZMXDZLZLQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C(=O)OC)Cl |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B271028.png)


![1-(4-chlorophenyl)-N-{4-[(2,3-dimethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271032.png)




![2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271040.png)
![2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271041.png)
![N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271042.png)
![2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271043.png)
![1-(4-Methylphenyl)-2-[(4-methylphenyl)sulfonyl]-4-(3-thienyl)-1,4-butanedione](/img/structure/B271044.png)
![6-bromo-2-oxo-N-(1,3-thiazol-2-yl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271047.png)